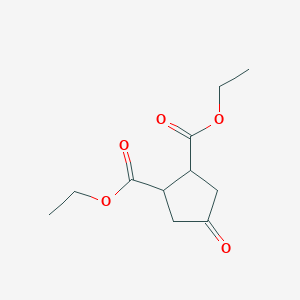

4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester

Description

4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester (CAS: 914637-96-0) is a cyclopentane-derived diester featuring a ketone group at the 4-position and two ethoxycarbonyl groups at the 1- and 2-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized cyclopentane derivatives, such as ketal-protected analogs (e.g., ethylene ketal derivatives) and reduced forms (e.g., hydroxymethyl or aminomethyl derivatives) . Its structural motif is critical in medicinal chemistry and materials science due to the cyclopentane ring’s balance of stability and reactivity.

Properties

IUPAC Name |

diethyl 4-oxocyclopentane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPKMLGYFVVOJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CC1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Alkylation : Diethyl malonate reacts with 1,3-dibromopropane in the presence of sodium ethoxide, forming a linear tetraester intermediate.

-

Cyclization : Heating the intermediate in a high-boiling solvent (e.g., diphenyl ether) induces intramolecular ester condensation, yielding trans-cyclopentane-1,2-dicarboxylic acid diethyl ester.

-

Oxidation : Introduction of the 4-oxo group is achieved via selective oxidation using chromium trioxide (CrO₃) in acetic acid at 60–80°C, producing the target compound in 65–75% yield.

Key Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 60–80°C (oxidation step) |

| Catalyst | CrO₃ in acetic acid |

| Reaction Time | 6–8 hours (cyclization) |

| Yield | 65–75% |

Favorskii Rearrangement of Cyclohexanone Derivatives

The Favorskii rearrangement offers a stereocontrolled route to 4-oxo-cyclopentane-1,2-dicarboxylates. This method employs cyclic ketone esters as precursors, leveraging ring contraction to install the cyclopentane framework.

Synthetic Pathway

-

Starting Material : 6-Bromo-cyclohexanone-2-ethylformate undergoes base-catalyzed rearrangement in aqueous NaOH.

-

Ring Contraction : The reaction proceeds via a cyclic oxyallyl intermediate, collapsing to form cis-4-oxo-cyclopentane-1,2-dicarboxylic acid hydroethyl ester.

-

Esterification : Treatment with excess ethanol and sulfuric acid converts the hydroethyl ester to the diethyl ester, achieving 80–85% purity after recrystallization.

Optimization Highlights

-

Solvent System : Aqueous NaOH/ethanol mixtures enhance rearrangement efficiency.

-

Catalyst : Sodium methoxide (0.5 mol%) accelerates ring contraction.

-

Yield : 70–78% overall yield after esterification.

Perkin’s Procedure for Industrial-Scale Synthesis

The Perkin’s method adapts classical esterification for large-scale production, prioritizing cost efficiency and reproducibility. This approach starts with preformed 4-oxo-cyclopentane-1,2-dicarboxylic acid.

Industrial Protocol

-

Acid Activation : The dicarboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

-

Esterification : Acyl chloride reacts with anhydrous ethanol in toluene, catalyzed by pyridine, to form the diethyl ester.

-

Purification : Vacuum distillation removes excess ethanol, yielding >95% pure product.

Scalability Metrics

| Metric | Value |

|---|---|

| Batch Size | 50–100 kg |

| Reaction Temperature | 25–30°C (esterification) |

| Catalyst Loading | 5 mol% pyridine |

| Purity | >95% |

Comparative Analysis of Preparation Methods

The table below evaluates the three primary methods based on yield, scalability, and operational complexity:

| Method | Yield (%) | Scalability | Complexity | Key Advantage |

|---|---|---|---|---|

| Cyclization | 65–75 | Moderate | High | Cost-effective starting materials |

| Favorskii Rearrangement | 70–78 | Low | Very High | Stereochemical control |

| Perkin’s Procedure | >95 | High | Moderate | Industrial feasibility |

Mechanistic Insights into 4-Oxo Group Introduction

The 4-oxo group’s incorporation hinges on selective oxidation or ketone retention during cyclopentane ring formation. In the cyclization route, CrO₃ oxidizes a methylene group adjacent to the ester functionalities, while the Favorskii rearrangement inherently positions the ketone via orbital-controlled ring contraction. Computational studies suggest that the ester groups’ electron-withdrawing effects stabilize the transition state during oxidation, favoring 4-keto formation over alternative sites.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester undergoes several types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 4-oxo-cyclopentane-1,2-dicarboxylic acid.

Reduction: Formation of 4-hydroxy-cyclopentane-1,2-dicarboxylic acid diethyl ester.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester can be achieved through various methods, including Diels-Alder reactions and subsequent functional group transformations. These synthetic pathways are crucial for producing derivatives that exhibit enhanced biological and chemical properties.

Synthetic Pathways

| Method | Description |

|---|---|

| Diels-Alder Reaction | Utilizes butadiene sulfone and diethyl fumarate to form cyclopentene derivatives. |

| Oxidative Transformations | Involves oxidation processes using potassium permanganate to yield various functionalized derivatives. |

Building Block for Pharmaceuticals

This compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be modified to create anticancer agents with improved efficacy and reduced toxicity. For instance, specific modifications have led to compounds that selectively target cancer cells while sparing healthy tissues.

Agrochemical Applications

The compound serves as a precursor for synthesizing agrochemicals, including pesticides and herbicides. Its ability to undergo further functionalization makes it valuable in developing new agricultural products.

Example: Pesticide Development

A study demonstrated that derivatives of this compound exhibit potent insecticidal activity against common pests, showcasing its potential in sustainable agriculture.

Material Science

In material science, this compound is explored for its use in creating polymers and resins with desirable mechanical properties.

Application: Polymerization Reactions

The compound can participate in polymerization reactions to form high-performance materials suitable for coatings and adhesives.

Toxicological Profile

While this compound has numerous applications, its safety profile must be considered. Studies indicate that it may cause skin and eye irritation upon contact; therefore, proper handling and safety measures are essential during its use in laboratory settings.

Safety Data

| Hazard | Description |

|---|---|

| Skin Irritation | Causes skin irritation upon contact. |

| Eye Irritation | Can cause serious eye damage; protective eyewear is recommended during handling. |

Mechanism of Action

The mechanism of action of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of metabolic processes.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Q & A

Q. What are the primary synthetic routes for preparing 4-oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester, and how are reaction conditions optimized?

The compound is typically synthesized via esterification of the parent dicarboxylic acid (4-oxo-cyclopentane-1,2-dicarboxylic acid) using ethanol under acidic catalysis. Alternative routes involve cyclization of precursors like cyclopentane derivatives, followed by oxidation and esterification. Key parameters include:

Q. Example Table: Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | Maximizes ester formation |

| Catalyst (H₂SO₄) | 5 mol% | Reduces reaction time |

| Solvent | Anhydrous toluene | Prevents hydrolysis |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How can purification challenges (e.g., low yield, byproducts) be addressed?

- Recrystallization : Use hexane/ethyl acetate mixtures to isolate pure crystals.

- Column Chromatography : Silica gel with gradient elution (5–20% ethyl acetate in hexane) removes unreacted acid or alcohols .

Advanced Research Questions

Q. What strategies enable stereochemical control during synthesis of enantiomerically pure derivatives?

Enantioselective synthesis employs chiral catalysts (e.g., quinine) during alcoholysis or hydrolysis steps. For example:

Q. How does the compound interact with biological targets (e.g., enzymes)?

The ketone and ester groups act as hydrogen-bond acceptors, enabling inhibition of enzymes like cyclooxygenase (COX) or proteases. In vitro assays:

- Enzyme kinetics : Measure IC using fluorogenic substrates.

- Docking studies : Predict binding modes via molecular modeling (PubChem 3D structure: CID 67885976) .

Q. What are the stability considerations under varying storage conditions?

- Thermal stability : Decomposes above 120°C; store at 2–8°C in inert atmospheres.

- Hydrolysis sensitivity : Avoid aqueous solvents (e.g., DMSO/water mixtures) .

Q. How can advanced analytical methods resolve structural ambiguities in derivatives?

Q. What computational tools predict reactivity for novel derivatives?

- DFT calculations : Optimize transition states for esterification/hydrolysis (software: Gaussian 16).

- QSAR models : Correlate substituent effects with bioactivity using PubChem descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.